molecular formula C20H23NO4 B5835328 2,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide

2,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide

Cat. No. B5835328
M. Wt: 341.4 g/mol
InChI Key: IXWDJVBNHJFWIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide, also known as TTNB, is a synthetic compound that has been of interest to the scientific community due to its potential applications in research. TTNB is a derivative of the compound 2C-T-7, which is a psychedelic drug. However, TTNB is not used as a drug and has no known psychoactive effects. Instead, it is used in research to investigate its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in the production of inflammatory cytokines. 2,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has also been shown to interact with certain receptors in the body, although the significance of these interactions is not yet clear.
Biochemical and Physiological Effects:
2,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, 2,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been shown to have antioxidant activity, which may be beneficial in preventing oxidative damage in the body. 2,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has also been shown to have an effect on the activity of certain enzymes involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it a cost-effective compound for use in research. However, one limitation of using 2,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are a number of future directions for research involving 2,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide. One area of research could focus on investigating the potential therapeutic applications of 2,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide in the treatment of inflammatory diseases. Another area of research could focus on further elucidating the mechanism of action of 2,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide and identifying the specific enzymes and receptors that it interacts with. Additionally, research could be conducted to investigate the potential use of 2,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide as an antioxidant and its effects on drug metabolism.

Synthesis Methods

2,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide can be synthesized using a multistep process that involves the reaction of various chemicals. The first step involves the synthesis of 2,4,5-trimethoxybenzaldehyde, which is then reacted with 5,6,7,8-tetrahydro-1-naphthalenamine to form the intermediate 2,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide. This intermediate is then reacted with benzoyl chloride to form 2,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide.

Scientific Research Applications

2,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been used in scientific research to investigate its potential therapeutic applications. One area of research has focused on 2,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide's potential as an anti-inflammatory agent. Studies have shown that 2,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide can inhibit the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases.

properties

IUPAC Name

2,4,5-trimethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-23-17-12-19(25-3)18(24-2)11-15(17)20(22)21-16-10-6-8-13-7-4-5-9-14(13)16/h6,8,10-12H,4-5,7,9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWDJVBNHJFWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2=CC=CC3=C2CCCC3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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